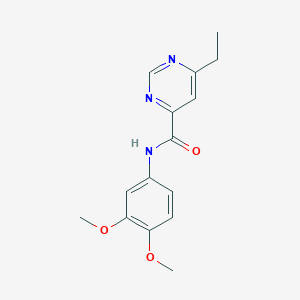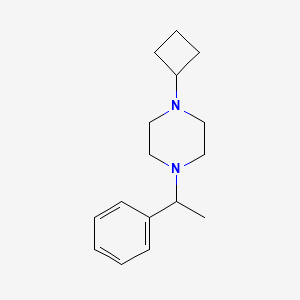![molecular formula C12H16O2 B15115627 3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
3-[(3-Methylphenoxy)methyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylphenoxy)methyl]oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a 3-methylphenoxy group attached to the oxolane ring. Oxolanes are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenoxy)methyl]oxolane typically involves the reaction of 3-methylphenol with an appropriate oxirane derivative. One common method is the nucleophilic substitution reaction where 3-methylphenol reacts with an oxirane in the presence of a base catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts like Lewis acids can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methylphenoxy)methyl]oxolane undergoes various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert the oxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring is opened by nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can react with the oxolane ring in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of lactones.
Reduction: Formation of diols.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Methylphenoxy)methyl]oxolane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. For example, in biological systems, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria. The oxolane ring can interact with membrane lipids, leading to increased permeability and cell lysis . Additionally, the compound can undergo metabolic transformations, producing reactive intermediates that further contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A simple oxolane used as a solvent in various chemical reactions.
2-Methyloxolane: A bio-based solvent used as an alternative to petroleum-based solvents.
Oxirane: A three-membered cyclic ether used in the synthesis of various organic compounds.
Uniqueness
3-[(3-Methylphenoxy)methyl]oxolane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-[(3-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-3-2-4-12(7-10)14-9-11-5-6-13-8-11/h2-4,7,11H,5-6,8-9H2,1H3 |
Clave InChI |
CIPWNXFLCZBHPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15115546.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15115552.png)
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15115554.png)
![4-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115560.png)
![4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15115566.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B15115568.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B15115575.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15115594.png)



![3-Tert-butyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridazine](/img/structure/B15115614.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15115618.png)
